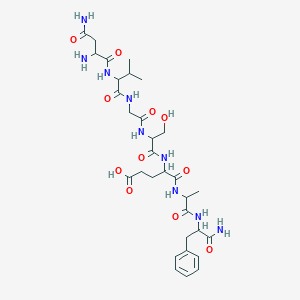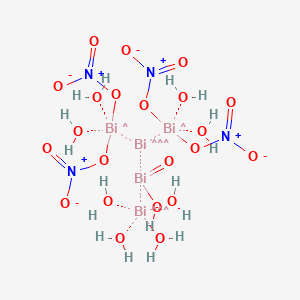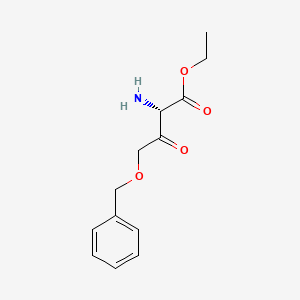
Homoserine, 3-oxo-O-(phenylmethyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Homoserine, 3-oxo-O-(phenylmethyl)-, ethyl ester is a chemical compound with the molecular formula C13H17NO4 and a molecular weight of 251.27838 . It is also known by its synonym, ethyl 2-amino-4-(benzyloxy)-3-oxobutanoate . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
The preparation of Homoserine, 3-oxo-O-(phenylmethyl)-, ethyl ester typically involves synthetic routes that include the reaction of homoserine derivatives with phenylmethyl groups under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction . Industrial production methods may involve scaling up these synthetic routes to produce the compound in larger quantities for research and commercial purposes .
Análisis De Reacciones Químicas
Homoserine, 3-oxo-O-(phenylmethyl)-, ethyl ester undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups with other groups .
Aplicaciones Científicas De Investigación
Homoserine, 3-oxo-O-(phenylmethyl)-, ethyl ester has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds . In biology, it may be used in studies related to amino acid metabolism and protein synthesis . Additionally, it is used in the industry for the production of fine chemicals and as a reagent in various chemical processes .
Mecanismo De Acción
The mechanism of action of Homoserine, 3-oxo-O-(phenylmethyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors involved in amino acid metabolism and protein synthesis . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Homoserine, 3-oxo-O-(phenylmethyl)-, ethyl ester can be compared with other similar compounds, such as ethyl 2-amino-4-(benzyloxy)-3-oxobutanoate and other homoserine derivatives . These compounds share similar chemical structures and properties but may differ in their specific functional groups and reactivity . The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C13H17NO4 |
|---|---|
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
ethyl (2S)-2-amino-3-oxo-4-phenylmethoxybutanoate |
InChI |
InChI=1S/C13H17NO4/c1-2-18-13(16)12(14)11(15)9-17-8-10-6-4-3-5-7-10/h3-7,12H,2,8-9,14H2,1H3/t12-/m0/s1 |
Clave InChI |
BUEXDQHCIVOPKY-LBPRGKRZSA-N |
SMILES isomérico |
CCOC(=O)[C@H](C(=O)COCC1=CC=CC=C1)N |
SMILES canónico |
CCOC(=O)C(C(=O)COCC1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


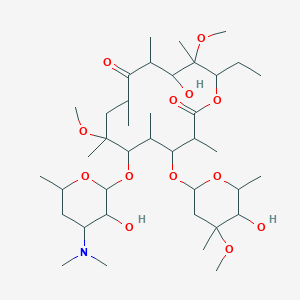
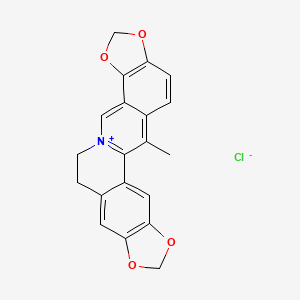
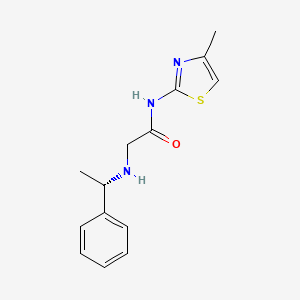
![3,4,5-Trihydroxy-6-[[6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12324968.png)
![(2S)-2-[(2S,3R)-2-Amino-3-hydroxybutanamido]-3-phenylpropanoic acid](/img/structure/B12324976.png)
![[17-(2-chloroacetyl)-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B12324982.png)
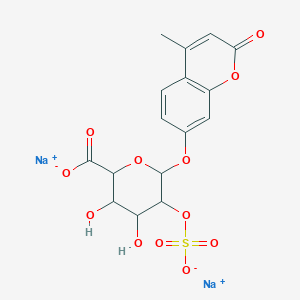

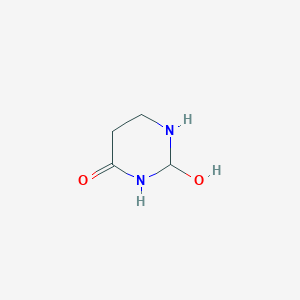
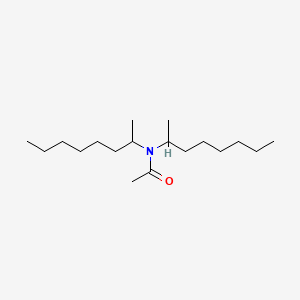
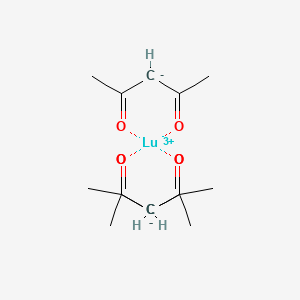
![3,4,5-Trihydroxy-6-[2-(6-methoxynaphthalen-2-yl)propanoyloxy]oxane-2-carboxylic acid](/img/structure/B12325001.png)
